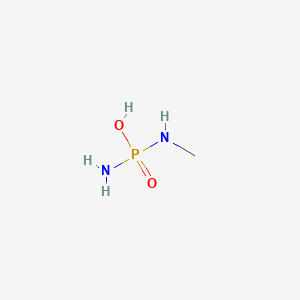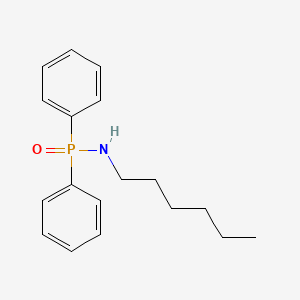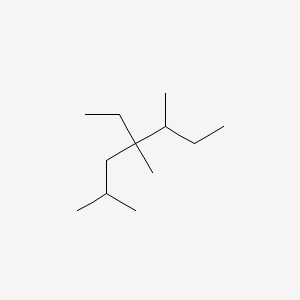![molecular formula C17H13ClN2O3 B14549555 N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-31-3](/img/structure/B14549555.png)
N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a cyano group, and a hydroxybutenamide moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxide ion, which then reacts with 3,4-dichloronitrobenzene to produce the intermediate compound . This intermediate undergoes further reactions, including nitration and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure, used in agriculture.
Rafoxanide: An anthelmintic compound with a related phenoxy structure, used in veterinary medicine.
Uniqueness
N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and hydroxybutenamide moieties differentiate it from other chlorophenoxy compounds, providing unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
62004-31-3 |
|---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)16(10-19)17(22)20-13-4-8-15(9-5-13)23-14-6-2-12(18)3-7-14/h2-9,21H,1H3,(H,20,22) |
InChI Key |
RWXDKJWPWHXGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14549478.png)
![N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]](/img/structure/B14549490.png)


![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)
![Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]-](/img/structure/B14549517.png)
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine](/img/structure/B14549521.png)



![4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14549542.png)


